2-(2,5-Difluorophenyl)thiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

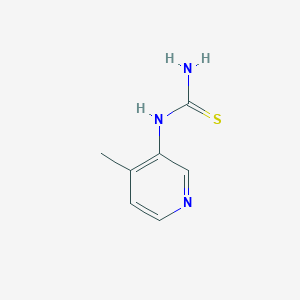

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

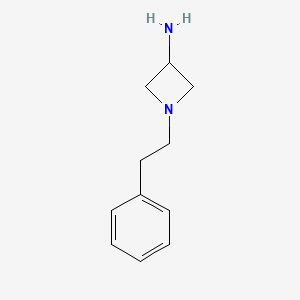

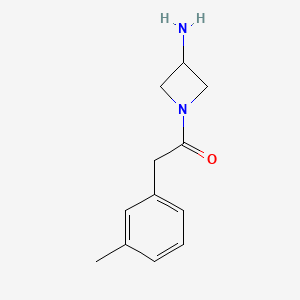

The molecular formula of “2-(2,5-Difluorophenyl)thiazolidine” is C9H9F2NS . The average mass is 201.236 Da and the monoisotopic mass is 201.042374 Da .

Chemical Reactions Analysis

Reactions involving 1,2-aminothiols are especially interesting because they are naturally present in proteins as N-terminal cysteine. The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Potential

Thiazolidinones, including derivatives similar to 2-(2,5-Difluorophenyl)thiazolidine, have been synthesized and demonstrated significant anti-inflammatory activities. For instance, one study focused on a novel 5-benzilidene thiazolidinone, investigating its potential in pre-clinical anti-inflammatory studies, highlighting the promising therapeutic applications of thiazolidinones in managing inflammation (Uchôa et al., 2009).

Anticancer Activity

Several thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating the potential of thiazolidinone scaffolds in cancer therapy. This includes compounds exhibiting potent antiproliferative effects on carcinoma cell lines, underscoring the importance of the thiazolidinone moiety in developing new anticancer agents (Chandrappa et al., 2008).

Antimicrobial and Antifungal Effects

Thiazolidinone derivatives have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating considerable efficacy against various bacterial and fungal strains. This includes novel thiazolidin-4-ones with promising antibacterial and antifungal properties, highlighting their potential as therapeutic agents in combating microbial infections (Adem et al., 2022).

Antioxidant Properties

Thiazolidinones have been investigated for their antioxidant capabilities, with some derivatives showing significant radical scavenging capacities. This includes the evaluation of thiazolidine-2,4-dione derivatives for their effects on superoxide anion formation and DPPH stable free radical scavenging, suggesting their utility as antioxidants in various therapeutic contexts (Bozdağ‐Dündar et al., 2009).

Corrosion Inhibition

In addition to biomedical applications, thiazolidinedione derivatives have also been explored as corrosion inhibitors for metals in acidic solutions, demonstrating their versatility and potential in industrial applications. This includes studies on thiazolidinedione compounds as effective inhibitors for mild steel corrosion, showcasing their practical utility beyond pharmacological uses (Yadav et al., 2015).

Wirkmechanismus

- Thiazolidines, in general, have diverse biological activities and are found in various biologically active compounds . However, for this specific compound, further research is needed to pinpoint its precise target.

Target of Action

Biochemical Pathways

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,5-difluorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NS/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKGWYLNRADUMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1468977.png)

![(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1468979.png)